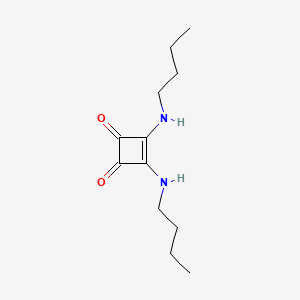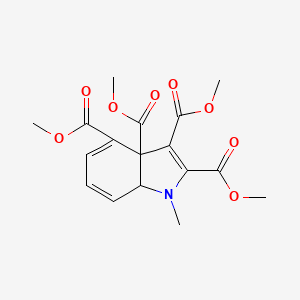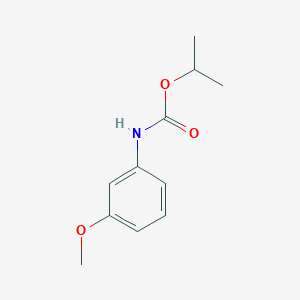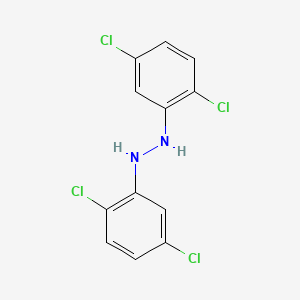
6-Bromo-3-(4-tert-butylbenzyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-(4-tert-butylbenzyl)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(4-tert-butylbenzyl)-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and 4-tert-butylbenzyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-(4-tert-butylbenzyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Applications De Recherche Scientifique
6-Bromo-3-(4-tert-butylbenzyl)-4(3H)-quinazolinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-(4-tert-butylbenzyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and proteins that the compound binds to or inhibits.
Pathways Involved: Biological pathways affected by the compound, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-4(3H)-quinazolinone: Lacks the 4-tert-butylbenzyl group.
3-(4-tert-butylbenzyl)-4(3H)-quinazolinone: Lacks the bromine atom at the 6th position.
Uniqueness
6-Bromo-3-(4-tert-butylbenzyl)-4(3H)-quinazolinone is unique due to the presence of both the bromine atom and the 4-tert-butylbenzyl group, which may contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
853318-67-9 |
|---|---|
Formule moléculaire |
C19H19BrN2O |
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
6-bromo-3-[(4-tert-butylphenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C19H19BrN2O/c1-19(2,3)14-6-4-13(5-7-14)11-22-12-21-17-9-8-15(20)10-16(17)18(22)23/h4-10,12H,11H2,1-3H3 |
Clé InChI |
WEYSSHUQQDKXDC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11958286.png)





![4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11958312.png)



